Synthesis of 2-(3-Methylquinoxalin-2-ylthio)acetic acid
Synthesis of 2-(3-Methylquinoxalin-2-ylthio)acetic acid
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-(3-Methylquinoxalin-2-ylthio)acetic acid, a molecule of interest within the broader class of quinoxaline derivatives. Quinoxalines are a vital class of nitrogen-containing heterocyclic compounds, renowned for their diverse and potent pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document details a robust, multi-step synthetic pathway, beginning from commercially available precursors. Each step is elucidated with a focus on the underlying chemical principles, causality behind experimental choices, and practical insights for execution in a research setting. The guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction and Strategic Overview
The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds.[4] The target molecule, 2-(3-Methylquinoxalin-2-ylthio)acetic acid, incorporates a thioacetic acid moiety onto the 3-methylquinoxaline core. This functional group can significantly influence the molecule's physicochemical properties and biological interactions, making its synthesis a key step in the exploration of new therapeutic agents.
The synthetic strategy outlined herein is a logical and efficient four-step process designed for clarity and reproducibility. The pathway leverages common and well-established organic transformations:
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Condensation: Formation of the quinoxaline ring system via the reaction of an aromatic diamine with an α-keto acid.
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Thionation: Conversion of a quinoxalinone intermediate to the corresponding quinoxalinethione.
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S-Alkylation: Nucleophilic substitution to attach the acetate side chain via a stable thioether linkage.
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Hydrolysis: Conversion of the terminal ester group to the desired carboxylic acid.
This approach ensures high yields and facilitates straightforward purification of intermediates and the final product.
Visualized Synthetic Pathway
The overall transformation from starting materials to the final product is depicted below.
Caption: Four-step synthesis of 2-(3-Methylquinoxalin-2-ylthio)acetic acid.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 3-Methyl-2(1H)-quinoxalinone
The foundational quinoxaline ring is constructed via a classic acid-catalyzed condensation reaction between o-phenylenediamine and pyruvic acid.[5] The acid catalyst protonates the carbonyl group of pyruvic acid, activating it for nucleophilic attack by the diamine, followed by cyclization and dehydration to form the stable aromatic ring.
Protocol:
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To a 250 mL round-bottom flask, add o-phenylenediamine (10.8 g, 0.1 mol) and pyruvic acid (8.8 g, 0.1 mol).
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Add 100 mL of 3M hydrochloric acid.
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Fit the flask with a reflux condenser and heat the mixture in a water bath at 80-90°C for 2 hours with magnetic stirring.
-
A yellow precipitate will form as the reaction progresses.
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After 2 hours, cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with two portions of cold water (2x 50 mL) to remove any residual acid.
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Dry the product under vacuum to yield 3-methyl-2(1H)-quinoxalinone as a pale yellow solid.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Role |
| o-Phenylenediamine | 108.14 | 10.8 | 0.1 | Reactant |
| Pyruvic Acid | 88.06 | 8.8 | 0.1 | Reactant |
| Hydrochloric Acid (3M) | - | 100 mL | - | Catalyst/Solvent |
| Expected Yield: | 160.17 | ~14.4 g | ~90% | Product |
Step 2: Synthesis of 3-Methyl-2(1H)-quinoxalinethione
The conversion of the carbonyl group in the quinoxalinone to a thiocarbonyl is a critical step. This is effectively achieved using a thionating agent such as Lawesson's reagent. The mechanism involves a [2+2] cycloaddition between the C=O bond and a P=S bond of the reagent, followed by fragmentation to yield the desired thione and a stable phosphorus-oxygen byproduct.
Protocol:
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Suspend 3-methyl-2(1H)-quinoxalinone (8.0 g, 0.05 mol) in 150 mL of anhydrous toluene in a 500 mL round-bottom flask.
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Add Lawesson's reagent (12.1 g, 0.03 mol, 0.6 equivalents) to the suspension.
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Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
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Cool the reaction mixture to room temperature. The solvent volume can be reduced by approximately half using a rotary evaporator.
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Cool the concentrated mixture in an ice bath to precipitate the product.
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Collect the solid by vacuum filtration and wash with cold hexanes to remove toluene and byproducts.
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The crude product can be purified by recrystallization from ethanol to afford 3-methyl-2(1H)-quinoxalinethione as a bright yellow crystalline solid.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Role |
| 3-Methyl-2(1H)-quinoxalinone | 160.17 | 8.0 | 0.05 | Reactant |
| Lawesson's Reagent | 404.47 | 12.1 | 0.03 | Thionating Agent |
| Toluene (anhydrous) | - | 150 mL | - | Solvent |
| Expected Yield: | 176.24 | ~7.9 g | ~90% | Product |
Step 3: Synthesis of Ethyl 2-(3-methylquinoxalin-2-ylthio)acetate
This step involves a classic Williamson ether synthesis analogue, where the sulfur atom of the quinoxalinethione acts as the nucleophile. In its tautomeric thiol form, it is deprotonated by a mild base (potassium carbonate) to form a potent thiolate nucleophile. This thiolate then displaces the chloride from ethyl chloroacetate in an SN2 reaction.[6]
Protocol:
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Dissolve 3-methyl-2(1H)-quinoxalinethione (7.0 g, 0.04 mol) in 100 mL of dimethylformamide (DMF) in a 250 mL round-bottom flask.
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Add anhydrous potassium carbonate (8.3 g, 0.06 mol) to the solution.
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Stir the mixture at room temperature for 20 minutes.
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Add ethyl chloroacetate (5.9 g, 0.048 mol) dropwise to the mixture.[7]
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Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC.
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Once the reaction is complete, pour the mixture into 400 mL of ice-cold water with vigorous stirring.
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A solid precipitate will form. Collect the solid by vacuum filtration.
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Wash the solid thoroughly with water to remove DMF and inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure ethyl 2-(3-methylquinoxalin-2-ylthio)acetate.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Role |
| 3-Methyl-2(1H)-quinoxalinethione | 176.24 | 7.0 | 0.04 | Reactant |
| Ethyl Chloroacetate | 122.55 | 5.9 | 0.048 | Alkylating Agent |
| Potassium Carbonate | 138.21 | 8.3 | 0.06 | Base |
| DMF | - | 100 mL | - | Solvent |
| Expected Yield: | 262.32 | ~9.4 g | ~90% | Product |
Step 4: Saponification to 2-(3-Methylquinoxalin-2-ylthio)acetic acid
The final step is the base-catalyzed hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product. This is a standard and high-yielding transformation.[8]
Protocol:
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Suspend ethyl 2-(3-methylquinoxalin-2-ylthio)acetate (7.9 g, 0.03 mol) in 100 mL of ethanol in a 250 mL round-bottom flask.
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Add a solution of sodium hydroxide (2.4 g, 0.06 mol) in 25 mL of water.
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Heat the mixture to reflux for 2 hours. The suspension should become a clear solution.
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After cooling to room temperature, remove the ethanol using a rotary evaporator.
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Dilute the remaining aqueous solution with 50 mL of water.
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Cool the solution in an ice bath and acidify to pH ~2 by slowly adding 6M hydrochloric acid.
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A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
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Collect the final product by vacuum filtration.
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Wash the solid with cold water and dry under vacuum.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Role |
| Ethyl 2-(3-methylquinoxalin-2-ylthio)acetate | 262.32 | 7.9 | 0.03 | Reactant |
| Sodium Hydroxide | 40.00 | 2.4 | 0.06 | Base/Reagent |
| Ethanol/Water | - | 100 mL / 25 mL | - | Solvent |
| Hydrochloric Acid (6M) | - | As needed | - | Acidification |
| Expected Yield: | 234.26 | ~6.6 g | ~95% | Product |
Workflow and Characterization
A standardized workflow ensures consistency and allows for validation at each stage of the synthesis.
Caption: General experimental workflow for each synthetic step.
Expected Characterization Data
The identity and purity of the final product, 2-(3-Methylquinoxalin-2-ylthio)acetic acid, should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Melting Point | Crystalline solid, sharp melting point. |
| ¹H NMR | Signals corresponding to the quinoxaline aromatic protons (multiplets, ~7.5-8.0 ppm), the CH₃ group (singlet, ~2.7 ppm), the S-CH₂ group (singlet, ~4.0 ppm), and a broad singlet for the COOH proton (>10 ppm). |
| ¹³C NMR | Signals for the carboxylic acid carbonyl (~170 ppm), quinoxaline aromatic carbons (~128-155 ppm), S-CH₂ carbon (~35 ppm), and the methyl carbon (~20 ppm). |
| IR (KBr) | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), aromatic C=C and C=N stretches (~1400-1600 cm⁻¹). |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z = 233.04 |
Conclusion
This guide presents a reliable and well-documented pathway for the synthesis of 2-(3-Methylquinoxalin-2-ylthio)acetic acid. By breaking the process down into four manageable steps—condensation, thionation, S-alkylation, and hydrolysis—researchers can systematically produce the target compound with high yield and purity. The detailed protocols and explanations of the underlying chemistry provide a solid foundation for both the practical execution of the synthesis and for potential future derivatization and optimization studies in the pursuit of novel bioactive quinoxaline-based molecules.
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